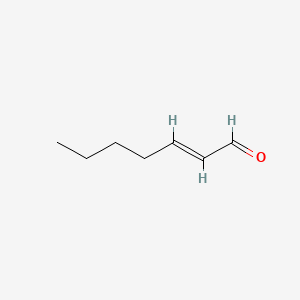

2-Heptenal

Description

2-Heptenal has been reported in Zea mays, Avena sativa, and other organisms with data available.

This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is found in pulses. This compound is isolated from soya bean oil (Glycine max). This compound is a flavouring constituent of many foods.

Heptenal is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

(E)-hept-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFKTBCGKNOHPJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062436, DTXSID30880832 | |

| Record name | 2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless mobile liquid; Pungent green, somewhat fatty aroma | |

| Record name | trans-2-Heptenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

90.00 to 91.00 °C. @ 50.00 mm Hg | |

| Record name | (2E)-2-Heptenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | (2E)-2-Heptenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | trans-2-Heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857-0.863 | |

| Record name | trans-2-Heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18829-55-5, 2463-63-0, 29381-66-6 | |

| Record name | trans-2-Heptenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18829-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Heptenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029381666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-hept-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NJZ8GMQ6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2E)-2-Heptenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Heptenal in the Plant Kingdom: A Technical Guide

Introduction

2-Heptenal is a naturally occurring aldehyde that contributes to the characteristic aromas of many plants and food products. This volatile organic compound (VOC) is of significant interest to researchers in plant science, chemical ecology, and food chemistry due to its diverse biological activities and its role as a signaling molecule. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthesis, physiological roles, and the analytical methodologies used for its study.

The Chemistry of this compound

This compound (C7H12O) is a medium-chain, monounsaturated fatty aldehyde.[1][2] It exists in two isomeric forms, (E)-2-Heptenal (trans) and (Z)-2-Heptenal (cis), with the (E)-isomer being the more common and stable form found in nature.[3] This compound is characterized by a green, fatty, and fruity odor.[3]

Natural Occurrence in Plants

This compound has been identified as a metabolite in a variety of plant species. Its presence has been reported in:

-

Fruits: Including common grapes, cucumbers, garden tomatoes, evergreen blackberries, and the peel of Malaysian pink and white pomelo.[3]

-

Grains: Such as Zea mays (corn) and Avena sativa (oats).[1]

-

Legumes: It is found in pulses and has been isolated from soybean oil (Glycine max).[1][3]

-

Herbs and Spices: Detected in plants like roselles (Hibiscus sabdariffa) and safflowers (Carthamus tinctorius).[2]

-

Other Plants: It has also been reported in Atractylodes macrocephala.[4]

Biosynthesis of this compound in Plants

The primary route for the biosynthesis of this compound and other related aldehydes in plants is through the lipoxygenase (LOX) pathway. This pathway is often activated in response to cellular stress, such as wounding.

Key Steps in the LOX Pathway:

-

Lipid Mobilization: Stress signals trigger the release of polyunsaturated fatty acids, such as linolenic acid, from cell membranes.

-

Lipoxygenase (LOX) Activity: The enzyme lipoxygenase catalyzes the oxidation of these fatty acids to form hydroperoxides.

-

Hydroperoxide Lyase (HPL) Action: The hydroperoxides are then cleaved by hydroperoxide lyase to produce shorter-chain aldehydes. For instance, in wounded strawberry fruit, the activity of LOX and HPL increases, leading to the production of aldehydes like trans-2-hexenal, a compound structurally related to this compound.[5]

Caption: Simplified diagram of the lipoxygenase pathway leading to the biosynthesis of this compound.

Physiological and Ecological Roles of this compound

The production of this compound and other volatile aldehydes in plants serves several important functions:

-

Defense: These compounds can act as deterrents to herbivores and may have antimicrobial properties, protecting the plant from pathogens.

-

Signaling: Volatiles released upon wounding can act as signals to other parts of the plant, priming them for defense. They can also attract natural enemies of the herbivores, a phenomenon known as indirect defense.

-

Allelopathy: The release of these compounds into the environment can inhibit the growth of neighboring plants, reducing competition.

Beneficial elements can enhance a plant's resistance to both biotic and abiotic stresses, and part of this enhanced resistance may be mediated through changes in the plant's metabolic profile, including the production of volatile compounds like this compound.[6]

Analytical Methodologies for this compound in Plant Tissues

The analysis of volatile compounds like this compound in plant tissues requires careful sample preparation and sensitive analytical techniques.

Sample Preparation

Proper sample preparation is critical for accurate and reliable results.[7] Key steps include:

-

Decontamination: Washing the plant material to remove any surface contaminants.

-

Drying: Lyophilization (freeze-drying) or oven drying at a controlled temperature to remove moisture.

-

Grinding: Reducing the particle size of the dried tissue to ensure homogeneity.[7] This is often done using a Wiley mill to pass the sample through a 1.0-mm screen.[7]

It is important to be aware of interfering compounds in plant tissues, such as phenols and other secondary metabolites, which can interfere with protein and metabolite extraction.[8]

Extraction and Analysis

Several methods can be employed for the extraction and analysis of aldehydes from plant tissues:

-

Solvent Extraction: This involves homogenizing the plant tissue in a suitable solvent. For lipid-soluble compounds, methods like chloroform:methanol extraction are common.[9]

-

Derivatization: Aldehydes can be reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to form stable derivatives that are easier to analyze by High-Performance Liquid Chromatography (HPLC).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. Headspace analysis, where the volatiles in the air above the sample are analyzed, is often used for compounds like this compound.

A general workflow for the analysis of aldehydes in plant tissue is presented below:

Caption: A generalized workflow for the analysis of this compound in plant tissues.

Conclusion

This compound is a significant volatile compound in the plant kingdom, contributing to the aroma of many species and playing important roles in plant defense and signaling. Its biosynthesis via the lipoxygenase pathway is a key response to cellular stress. The study of this compound and other plant volatiles continues to be an active area of research, with advancements in analytical techniques providing deeper insights into the complex chemical ecology of plants.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound, (Z)-. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010). (E)-2-Heptenal (FDB008060). Retrieved from [Link]

-

Human Metabolome Database. (2012). (2E)-2-Heptenal (HMDB0033827). Retrieved from [Link]

-

FooDB. (2010). This compound (FDB011993). Retrieved from [Link]

-

Gardner, H. W. (2016). Formation of (2E)-4-Hydroxy-2-nonenal and (2E)-4-Hydroxy-2-hexenal by Plant Enzymes: A Review Suggests a Role in the Physiology of Plants. Advances in Enzyme Research, 4(2). Retrieved from [Link]

-

Myung, K., & Huber, D. J. (2007). Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit. PubMed. Retrieved from [Link]

-

Synerzine. (2018). This compound, (E)-. Retrieved from [Link]

-

Batista, L. N., et al. (2015). Formation of toxic hexanal, this compound and 2,4-decadienal during biodiesel storage and oxidation. ResearchGate. Retrieved from [Link]

-

North Carolina Department of Agriculture & Consumer Services. (n.d.). NCDA&CS Methods for Plant Tissue Analysis. Retrieved from [Link]

-

Fortune Journals. (2020). Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Journal of Analytical Techniques and Research, 2, 123-136. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-2-heptenal. Retrieved from [Link]

-

Wang, X., et al. (2014). Protein extraction from plant tissues for 2DE and its application in proteomic analysis. Proteomics, 14(4-5), 586-598. Retrieved from [Link]

-

Davey, M. W., et al. (2005). High-throughput determination of malondialdehyde in plant tissues. Analytical Biochemistry, 347(2), 201-207. Retrieved from [Link]

-

Pilon-Smits, E. A., et al. (2009). Physiological functions of beneficial elements. Current Opinion in Plant Biology, 12(3), 267-274. Retrieved from [Link]

-

Agricultural and Environmental Services Laboratories, University of Georgia. (n.d.). Plant Analysis Reference Procedures. Retrieved from [Link]

Sources

- 1. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB011993) - FooDB [foodb.ca]

- 3. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]

- 4. This compound, (Z)- | C7H12O | CID 5362616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiological functions of beneficial elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aesl.ces.uga.edu [aesl.ces.uga.edu]

- 8. Protein extraction from plant tissues for 2DE and its application in proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fortunejournals.com [fortunejournals.com]

Introduction: The Significance of (E)-2-Heptenal in Insect Chemical Communication

An In-Depth Technical Guide to the Biosynthesis of (E)-2-Heptenal in Insects

For Researchers, Scientists, and Drug Development Professionals

(E)-2-Heptenal is a medium-chain aldehyde that plays a significant role in the chemical ecology of various insect species.[1] It is a key component of the scent gland secretions in several heteropteran insects, such as the rice stink bug Oebalus pugnax, where it functions as a defensive allomone to repel predators.[1][2][3] The production of such volatile organic compounds (VOCs) is a critical aspect of insect survival, mediating interactions related to defense, mate finding, and host location.[4] Understanding the biosynthetic pathways that lead to compounds like (E)-2-Heptenal offers profound insights into insect metabolism and evolution, and presents novel opportunities for the development of targeted pest management strategies.[5]

This technical guide provides a comprehensive overview of the core biosynthetic pathway of (E)-2-Heptenal, grounded in the principles of lipid metabolism. It details the enzymatic cascade responsible for its formation and presents robust, field-proven experimental methodologies for its study.

The Core Biosynthetic Pathway: Lipid Peroxidation

The biosynthesis of (E)-2-Heptenal in insects is primarily achieved through the enzymatic oxidation of polyunsaturated fatty acids (PUFAs), a process known as the lipoxygenase (LOX) pathway.[6] This pathway is analogous to the one that produces "green leaf volatiles" (GLVs) in plants, which are released upon tissue damage.[7][8] The core of the pathway involves two key enzyme families: Lipoxygenases (LOXs) and Hydroperoxide Lyases (HPLs).

Precursor Substrates: The Role of Polyunsaturated Fatty Acids

The journey to (E)-2-Heptenal begins with long-chain PUFAs, which are fundamental components of cell membranes and lipid reserves.[9][10] While many animals must obtain essential PUFAs from their diet, some insects have evolved the ability to synthesize them de novo.[9][11] The specific precursor for a C7 aldehyde like (E)-2-Heptenal is likely a C18 or C20 PUFA, such as linoleic acid or arachidonic acid. The subsequent cleavage of this fatty acid at a specific position dictates the chain length of the resulting aldehyde.

The Enzymatic Cascade:

-

Oxygenation by Lipoxygenase (LOX): The first committed step is the stereo-specific incorporation of molecular oxygen into the PUFA backbone, catalyzed by a lipoxygenase (LOX) enzyme.[12][13] LOXs are non-heme iron-containing dioxygenases that convert PUFAs into fatty acid hydroperoxides (LOOHs).[13] Depending on the specific LOX enzyme, oxygenation can occur at different positions on the fatty acid chain, leading to different hydroperoxide isomers (e.g., 9-HPODE or 13-HPODE from linoleic acid).[14] This step is critical as it primes the fatty acid for cleavage.

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable fatty acid hydroperoxide is immediately cleaved by a hydroperoxide lyase (HPL), a specialized cytochrome P450 enzyme.[6][15] HPL catalyzes the scission of the carbon-carbon bond adjacent to the hydroperoxide group. This reaction yields a short-chain volatile aldehyde and a corresponding omega-oxo acid.[6][16] For instance, the cleavage of 13-hydroperoxides of linoleic or linolenic acids yields C6 aldehydes (hexanal or hexenal).[15][16] The formation of the C7 aldehyde (E)-2-Heptenal likely results from the HPL-mediated cleavage of a specific hydroperoxide derived from a C18 or longer-chain PUFA.

-

Isomerization (Potential Final Step): The initial aldehyde produced by HPL may be in a cis or less stable configuration. Spontaneous or enzyme-catalyzed isomerization can then occur to yield the more stable (E)- or trans-isomer, (E)-2-Heptenal.[17] In plants, specific (Z)-3:(E)-2-hexenal isomerases have been identified, suggesting that a similar enzymatic step may be required in insects to ensure the production of the biologically active isomer.[17]

Below is a diagram illustrating the proposed enzymatic pathway.

Caption: Proposed biosynthetic pathway of (E)-2-Heptenal via the Lipoxygenase (LOX) route.

Experimental Methodologies for Pathway Elucidation

A multi-faceted approach is required to investigate and validate the (E)-2-Heptenal biosynthesis pathway. This involves the collection and identification of the compound, functional characterization of the enzymes, and behavioral analysis to confirm its biological relevance.[18]

Part 1: Volatile Collection, Identification, and Quantification

The first step is to confirm the presence of (E)-2-Heptenal in the target insect and quantify its emission.

Protocol 1: Headspace Volatile Collection using SPME

This protocol describes the collection of airborne volatiles from live insects using Solid-Phase Microextraction (SPME), a solvent-free and highly sensitive technique.[19]

-

Apparatus Setup: Place the insect(s) in a clean, airtight glass chamber with an inlet for purified air and an outlet port fitted with a septum.

-

Insect Acclimation: Allow the insect to acclimate within the chamber for a defined period (e.g., 30 minutes). If studying defensive compounds, a mild, standardized stimulus may be required to elicit secretion.

-

SPME Fiber Exposure: Carefully insert an SPME fiber (e.g., 85 µm CAR/PDMS) through the septum into the headspace above the insect.[19] Expose the fiber for a predetermined time (e.g., 1-4 hours) to adsorb the emitted volatiles.

-

Sample Analysis: Retract the fiber and immediately inject it into the heated inlet of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption and analysis.[19]

-

Identification: Identify (E)-2-Heptenal by comparing its mass spectrum and retention time with that of an authentic standard.[20]

-

Quantification: For quantification, a similar analysis can be run on a GC equipped with a Flame Ionization Detector (GC-FID), using a calibration curve generated from known concentrations of the (E)-2-Heptenal standard.

Part 2: Functional Genomics and Enzymatic Assays

To validate the roles of candidate LOX and HPL enzymes, a combination of gene expression analysis and direct enzyme activity assays is employed.

Protocol 2: In Vitro Hydroperoxide Lyase (HPL) Activity Assay

This assay directly measures the aldehyde-producing activity of HPL from insect tissue homogenates.[15]

-

Tissue Preparation: Dissect the relevant tissue (e.g., scent glands, fat body) from the insect on ice and homogenize in a cold phosphate buffer (e.g., 0.2 M, pH 6.8).

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. The supernatant, containing the crude enzyme extract, is used for the assay.

-

Substrate Preparation: Prepare the fatty acid hydroperoxide substrate (e.g., 13-hydroperoxyoctadecatrienoic acid, 13-HPOT) in the same buffer.

-

Reaction Initiation: In a sealed headspace vial, combine the enzyme extract with the substrate solution. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30 minutes).[15]

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl) to lower the pH.[15]

-

Product Analysis: Analyze the resulting aldehydes in the vial's headspace using SPME-GC-MS as described in Protocol 1. An increase in (E)-2-Heptenal compared to control reactions (e.g., boiled enzyme extract) indicates HPL activity.

| Parameter | Control Group | Experimental Group | Fold Change |

| (E)-2-Heptenal (ng/g tissue) | 15.2 ± 3.1 | 245.8 ± 22.5 | 16.2 |

| HPL Gene Expression (relative) | 1.0 ± 0.2 | 12.5 ± 1.8 | 12.5 |

| LOX Gene Expression (relative) | 1.0 ± 0.3 | 9.8 ± 1.1 | 9.8 |

| Table 1: Representative quantitative data comparing a control group of insects to a group stimulated to produce defensive compounds. Data shows a significant increase in (E)-2-Heptenal production correlated with the upregulation of candidate HPL and LOX genes. |

Part 3: Confirmation of Biological Activity

To confirm that (E)-2-Heptenal is the biologically active compound, electrophysiological and behavioral assays are essential.

Protocol 3: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that identifies which compounds in a complex volatile mixture elicit a response from the insect's antenna.[21]

-

GC Setup: A GC column effluent is split into two paths. One path goes to a standard detector (e.g., FID), and the other is directed over an isolated insect antenna preparation.[21]

-

Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes using conductive gel to record its electrical signals.

-

Sample Injection: The collected volatile sample (from Protocol 1) is injected into the GC.

-

Data Acquisition: As compounds elute from the GC column, they pass over the antenna. The FID signal and the antenna's electrical response (the electroantennogram) are recorded simultaneously.

-

Analysis: A peak in the EAD trace that aligns with the FID peak for (E)-2-Heptenal confirms that the insect's olfactory system detects this specific compound.

Protocol 4: Y-Tube Olfactometer Bioassay

This laboratory bioassay assesses the behavioral response (attraction or repulsion) of an insect to an odor source.[22]

-

Apparatus: A Y-shaped glass or acrylic tube is used. Purified, humidified air flows from the two arms of the 'Y' and exits through the single base arm.

-

Treatment: A solution of synthetic (E)-2-Heptenal in a solvent is applied to a filter paper and placed in one arm (the "treatment" arm). A filter paper with only the solvent is placed in the other arm (the "control" arm).

-

Insect Introduction: A single insect is introduced at the downwind end of the base arm.

-

Observation: The insect is given a set amount of time (e.g., 5-10 minutes) to walk upwind and make a choice by entering one of the arms. A choice is recorded when the insect moves a defined distance past the 'Y' junction.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A statistically significant preference for the control arm indicates that (E)-2-Heptenal acts as a repellent.

The following diagram outlines a comprehensive workflow for investigating insect-derived volatiles.

Caption: Integrated workflow for the study of (E)-2-Heptenal in insects.

References

- Protocol for host volatile collection and mosquito behavior assays. (2022). STAR Protocols.

- Chemical ecology labor

- Green leaf volatiles: Hydroperoxide lyase pathway of oxylipin metabolism. (2009).

- Editorial: Methods in Chemical Ecology: 2022/23. (2023). Frontiers in Ecology and Evolution.

- Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to St

- Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance. (2001). PNAS.

- 2-Heptenal. (n.d.). PubChem.

- Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance. (2001). FEBS Letters.

- Identification of biomarker volatile organic compounds released by three stored-grain insect pests in whe

- Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance. (2001). PNAS.

- Showing Compound (E)-2-Heptenal (FDB008060). (n.d.). FooDB.

- Production of the Green Leaf Volatile (Z)-3-Hexenal by a Zea mays Hydroperoxide Lyase. (2022).

- Evolution of Linoleic Acid Biosynthesis Paved the Way for Ecological Success of Termites. (2023). Molecular Biology and Evolution.

- The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance. (2022). Journal of Insect Physiology.

- Behavioural and Chemical Ecology. (n.d.). icipe - International Centre of Insect Physiology and Ecology.

- The lipoxygenase pathway. (2002). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

- Insect Chemical Ecology. (2020). University of Pretoria.

- Defensive Roles of (E)-2-Alkenals and Related Compounds in Heteroptera. (2008). Journal of Chemical Ecology.

- Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. (2022).

- (E)-2-heptenal. (n.d.). NIST Chemistry WebBook.

- Diversity of the Enzymatic Activity in the Lipoxygenase Gene Family of Arabidopsis thaliana. (2003). Journal of Biological Chemistry.

- Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants. (2022). Plants.

- Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants. (2022).

- Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants. (2016). Journal of Biological Chemistry.

Sources

- 1. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]

- 2. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. Behavioural and Chemical Ecology | icipe - International Centre of Insect Physiology and Ecology [icipe.org]

- 6. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of the Green Leaf Volatile (Z)-3-Hexenal by a Zea mays Hydroperoxide Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. pnas.org [pnas.org]

- 17. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 20. This compound, (E)- [webbook.nist.gov]

- 21. Frontiers | Editorial: Methods in Chemical Ecology: 2022/23 [frontiersin.org]

- 22. Chemical ecology laboratory - Institute for Biodiversity and Ecosystem Dynamics - University of Amsterdam [ibed.uva.nl]

An In-depth Technical Guide to the Physicochemical Properties of 2-Heptenal Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Heptenal Isomers

This compound (C₇H₁₂O), a medium-chain aldehyde, is a molecule of considerable interest across various scientific disciplines, from flavor and fragrance chemistry to toxicology and pharmaceutical research.[1] It exists as two geometric isomers, (E)-2-heptenal (trans) and (Z)-2-heptenal (cis), which arise from the restricted rotation around the carbon-carbon double bond. This seemingly subtle structural difference gives rise to distinct physicochemical properties and biological activities, making a thorough understanding of each isomer imperative for researchers. The trans form is often of greater importance in natural occurrences, being found in various fruits, legumes, and oils.[1] Both isomers are also recognized as uremic toxins, which can accumulate in the blood and contribute to various pathologies.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of (E)- and (Z)-2-heptenal. It is designed to be a practical resource for scientists engaged in the synthesis, analysis, and application of these compounds, offering not just data, but also the underlying scientific principles and methodologies for their characterization.

Comparative Physicochemical Properties

The spatial arrangement of the atoms in the (E) and (Z) isomers directly influences their physical and chemical characteristics. The (E)-isomer, with its more linear conformation, generally exhibits slightly different properties compared to the more sterically hindered (Z)-isomer. Below is a summary of the key physicochemical data for both isomers, compiled from various authoritative sources. It is important to note that while extensive experimental data exists for the more common (E)-isomer, some properties for the (Z)-isomer are based on estimations.

| Property | (E)-2-Heptenal | (Z)-2-Heptenal |

| CAS Number | 18829-55-5[2] | 57266-86-1[3] |

| Molecular Formula | C₇H₁₂O | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol [4] | 112.17 g/mol [5] |

| Appearance | Colorless to light yellow liquid[2][4] | Colorless to pale yellow liquid (est.)[3] |

| Boiling Point | 165-167 °C @ 760 mmHg[2] | 166 °C @ 760 mmHg (est.)[3] |

| 90-91 °C @ 50 mmHg[2][4] | 64-65 °C @ 16 mmHg[6] | |

| Specific Gravity | 0.857 - 0.863 @ 25 °C[2] | Not available |

| Refractive Index | 1.428 - 1.434 @ 20 °C[2] | Not available |

| Flash Point | 51.67 °C (125 °F)[2] | 53.30 °C (128 °F) (est.)[3] |

| Solubility | Slightly soluble in water; soluble in alcohol[2] | Slightly soluble in water; soluble in alcohol[3][6] |

| logP (o/w) | 2.300 (est.)[2] | 2.107 (est.)[3] |

Spectroscopic Characterization: The Fingerprints of Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of the this compound isomers. The distinct electronic and steric environments of the protons and carbon atoms in the (E) and (Z) configurations lead to unique spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers of this compound, primarily through the coupling constants of the vinylic protons.

-

(E)-2-Heptenal: The ¹H NMR spectrum of (E)-2-heptenal is well-documented.[4] The key diagnostic signals are the aldehydic proton, which appears as a doublet, and the two vinylic protons. The coupling constant (J-value) between the vinylic protons is typically in the range of 15-18 Hz, which is characteristic of a trans configuration.

-

(Z)-2-Heptenal: While detailed, publicly available ¹H NMR spectra for (Z)-2-heptenal are less common, the expected coupling constant for the vinylic protons in a cis configuration would be significantly smaller, generally in the range of 6-12 Hz.

¹³C NMR spectroscopy provides further structural confirmation by revealing the chemical shifts of the carbon atoms in the molecule. The chemical shifts of the carbons involved in the double bond and the carbonyl carbon will differ between the two isomers due to their different electronic environments.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in this compound. Both isomers will exhibit a strong absorption band corresponding to the C=O stretch of the aldehyde, typically around 1680-1700 cm⁻¹. Another characteristic peak will be observed for the C=C stretch, usually in the region of 1600-1650 cm⁻¹. The out-of-plane C-H bending vibrations of the vinylic hydrogens can also be diagnostic. For the (E)-isomer, a strong band is expected around 960-980 cm⁻¹, whereas the (Z)-isomer would show a band in the region of 675-730 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the this compound isomers. Both (E)- and (Z)-2-heptenal will have the same molecular ion peak (m/z = 112). However, the relative intensities of the fragment ions may differ, reflecting the different stabilities of the precursor ions and their fragmentation pathways. Common fragments observed in the electron ionization (EI) mass spectra of this compound include losses of alkyl radicals and the formyl group.[7][8]

Experimental Protocol: Isomer Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

The separation and identification of the (E) and (Z) isomers of this compound in a mixture is a common analytical challenge. Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for this purpose due to its high resolving power and definitive identification capabilities.

Causality Behind Experimental Choices

The choice of the GC column's stationary phase is critical for the successful separation of geometric isomers. A polar stationary phase, such as one containing polyethylene glycol (e.g., DB-WAX or HP-INNOWAX), is generally preferred over a non-polar phase (e.g., DB-5ms). This is because the polar stationary phase can interact differently with the dipole moments of the (E) and (Z) isomers, leading to differential retention times. The more polar (Z)-isomer will typically have a stronger interaction with the polar stationary phase and thus a longer retention time. The temperature program is optimized to ensure good peak shape and resolution within a reasonable analysis time. The mass spectrometer settings are chosen to achieve sensitive detection and generate characteristic fragmentation patterns for confident identification.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a dilute solution of the this compound isomer mixture in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is 10-100 µg/mL.

-

If analyzing a complex matrix, an appropriate extraction and clean-up procedure (e.g., solid-phase microextraction (SPME) or liquid-liquid extraction) may be necessary.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-INNOWAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 230 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 240 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

-

Data Analysis:

-

Identify the peaks corresponding to the this compound isomers based on their retention times.

-

Confirm the identity of each isomer by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the relative amounts of each isomer by integrating the peak areas of their total ion chromatograms (TIC) or selected ion monitoring (SIM) signals.

-

Logical Workflow for Isomer Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound isomers, from initial synthesis or extraction to final structural confirmation.

Caption: Workflow for this compound Isomer Characterization

Conclusion

The (E) and (Z) isomers of this compound, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical properties. A comprehensive understanding of these properties is crucial for researchers in diverse fields. This guide has provided a detailed comparison of the key characteristics of each isomer, along with a validated experimental protocol for their separation and identification. By employing the methodologies outlined herein, scientists can confidently characterize these important molecules, paving the way for further discoveries and applications.

References

-

(Z)-2-heptenal, 57266-86-1 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

This compound | C7H12O | CID 5283316 - PubChem. (n.d.). Retrieved from [Link]

-

This compound, 2463-63-0 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Showing Compound (E)-2-Heptenal (FDB008060) - FooDB. (2010, April 8). Retrieved from [Link]

-

Showing Compound (Z)-2-Heptenal (FDB003486) - FooDB. (2010, April 8). Retrieved from [Link]

-

(E)-2-heptenal, 18829-55-5 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

This compound, (Z)- | C7H12O | CID 5362616 - PubChem. (n.d.). Retrieved from [Link]

-

This compound, (Z)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

How to separate E and Z isomers? | ResearchGate. (2016, December 7). Retrieved from [Link]

-

(Z)-2-heptenal - FlavScents. (n.d.). Retrieved from [Link]

-

The preparation of this compound and 2-nonenal - PubMed. (1948, July). Retrieved from [Link]

-

This compound, (Z)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

This compound, (Z)- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

(2Z)-2-Heptene - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

This compound, (E)- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

Sources

- 1. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]

- 2. (E)-2-heptenal, 18829-55-5 [thegoodscentscompany.com]

- 3. (Z)-2-heptenal, 57266-86-1 [thegoodscentscompany.com]

- 4. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, (Z)- | C7H12O | CID 5362616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound (Z)-2-Heptenal (FDB003486) - FooDB [foodb.ca]

- 7. This compound, (Z)- [webbook.nist.gov]

- 8. This compound, (E)- [webbook.nist.gov]

Spectroscopic data for (Z)-2-Heptenal identification

An In-depth Technical Guide to the Spectroscopic Identification of (Z)-2-Heptenal

This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification of (Z)-2-Heptenal (CAS No: 57266-86-1).[1][2] Intended for researchers, analytical scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven methodologies. We will explore the core techniques of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, detailing the characteristic spectral signatures of (Z)-2-Heptenal and the causality behind the experimental choices.

Molecular Profile: (Z)-2-Heptenal

(Z)-2-Heptenal is an unsaturated aldehyde with a distinct molecular architecture that gives rise to a unique spectroscopic fingerprint. A thorough understanding of its structure is paramount for accurate spectral interpretation.

-

Molecular Weight: 112.17 g/mol [2]

-

Structure: The molecule consists of a seven-carbon chain with a carbonyl group at the C1 position and a cis- (or Z-) configured carbon-carbon double bond between C2 and C3.[2] This α,β-unsaturation is a key feature influencing its spectral properties.

Caption: Molecular structure of (Z)-2-Heptenal with atom numbering for NMR.

Mass Spectrometry (MS): Elucidating Fragmentation

For a volatile organic compound (VOC) like (Z)-2-Heptenal, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.[7][8] It provides both retention time data for separation and a mass spectrum for structural confirmation.

Principles of Electron Ionization (EI) MS

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion (M⁺) and its fragment ions creates a unique mass spectrum. The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds and forming the most stable carbocations or radical cations.

Interpreting the Mass Spectrum of (Z)-2-Heptenal

The mass spectrum of (Z)-2-Heptenal is characterized by several key fragments. The molecular ion peak (M⁺) is expected at m/z 112, corresponding to the molecular weight of the compound.

Key fragmentations include:

-

α-Cleavage: Loss of the aldehyde proton (H) or the entire formyl group (-CHO) can occur. Loss of the ethyl group from the end of the chain is also common.

-

McLafferty Rearrangement: This classic rearrangement is typically seen in carbonyl compounds with accessible γ-hydrogens.[9] However, due to the C2=C3 double bond, the typical McLafferty rearrangement involving cleavage between the α and β carbons is not favored. Alternative rearrangements and cleavages dominate.

Data Summary: Mass Spectrometry

The following table summarizes the prominent ions observed in the electron ionization mass spectrum of (Z)-2-Heptenal.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 112 | Low | [C₇H₁₂O]⁺˙ (Molecular Ion, M⁺) |

| 83 | ~65% | [M - CHO]⁺ or [M - C₂H₅]⁺ |

| 55 | ~59% | [C₄H₇]⁺ |

| 41 | 100% | [C₃H₅]⁺ (Allyl cation - Base Peak) |

| 39 | ~62% | [C₃H₃]⁺ |

| 27 | ~66% | [C₂H₃]⁺ |

| Data sourced from NIST and PubChem databases.[1][10] |

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the analysis of (Z)-2-Heptenal.

-

Sample Preparation: Prepare a 100 ppm solution of (Z)-2-Heptenal in a high-purity solvent (e.g., hexane or methanol).

-

GC System Configuration:

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A mid-polarity capillary column (e.g., DB-Wax or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended for good peak shape.[5] The NIST database also provides retention indices for non-polar columns like DB-1.[3][6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 230°C and hold for 5 minutes.

-

-

MS System Configuration:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 25 to 250.

-

-

Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak are compared against a reference library (e.g., NIST) for positive identification.[11]

Caption: Standard experimental workflow for GC-MS analysis of volatile compounds.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific bond vibrational frequencies.

Principles of IR Absorption for Aldehydes

Aldehydes have highly characteristic IR absorption bands. For an α,β-unsaturated aldehyde like (Z)-2-Heptenal, electronic conjugation between the C=C double bond and the C=O carbonyl group lowers the vibrational frequency (wavenumber) of the carbonyl stretch compared to a saturated aldehyde.[9][12]

Interpreting the IR Spectrum of (Z)-2-Heptenal

The key diagnostic peaks for (Z)-2-Heptenal are:

-

C-H Stretch (Aldehyde): Two moderate bands are expected, one near 2820 cm⁻¹ and a particularly diagnostic one near 2720 cm⁻¹.[12]

-

C-H Stretch (Alkyl & Vinylic): Absorptions just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds of the double bond.[13]

-

C=O Stretch (Carbonyl): A very strong, sharp absorption in the range of 1710-1685 cm⁻¹ due to conjugation.[9][12]

-

C=C Stretch: A moderate absorption around 1640 cm⁻¹.

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~2960, 2930, 2870 | Medium-Strong | C-H Stretch (sp³) |

| ~2720 | Medium | C-H Stretch (Aldehydic, Fermi resonance) |

| ~1690 | Very Strong | C=O Stretch (Conjugated Aldehyde) |

| ~1640 | Medium | C=C Stretch (Vinylic) |

| ~1460 | Medium | C-H Bend (CH₂) |

| ~970 | Medium-Strong | =C-H Bend (out-of-plane, trans) - Note: A weaker or different band is expected for the Z-isomer. |

| Data represents typical values for α,β-unsaturated aldehydes.[9][12] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is an ideal technique for liquid samples as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a single drop of neat (Z)-2-Heptenal liquid directly onto the center of the ATR crystal, ensuring it is fully covered.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping

NMR spectroscopy provides the most detailed information about the molecular structure, including the carbon framework and the connectivity of protons.

Principles of ¹H and ¹³C NMR

NMR spectroscopy relies on the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "resonance frequency" is highly sensitive to the local electronic environment, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm).

Interpreting the NMR Spectra of (Z)-2-Heptenal

¹H NMR Spectrum (Predicted):

-

Aldehyde Proton (H1): The most deshielded proton, appearing around δ 9.4-9.6 ppm as a doublet, coupling to the adjacent vinylic proton (H2).

-

Vinylic Protons (H2, H3): These protons are in the δ 6.0-6.9 ppm region. H2 will appear as a doublet of doublets (dd), while H3 will be a doublet of triplets (dt). The key diagnostic feature is the coupling constant (J value) between H2 and H3. For a Z (cis) configuration, the ³JH2-H3 coupling constant is expected to be in the range of 10-12 Hz.

-

Allylic Protons (H4): These protons adjacent to the double bond appear around δ 2.2-2.4 ppm as a multiplet.

-

Alkyl Protons (H5, H6): These methylene groups will be found in the typical alkyl region of δ 1.3-1.6 ppm.

-

Methyl Protons (H7): The terminal methyl group will appear as a triplet around δ 0.9 ppm.

¹³C NMR Spectrum (Predicted):

-

Carbonyl Carbon (C1): The most deshielded carbon, expected around δ 192-195 ppm.

-

Vinylic Carbons (C2, C3): These sp² carbons will appear in the δ 130-160 ppm range.

-

Alkyl Carbons (C4-C7): These sp³ carbons will appear in the upfield region, typically from δ 13-35 ppm.

Data Summary: NMR Spectroscopy (Predicted)

¹H NMR (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (-CHO) | 9.4 - 9.6 | Doublet (d) | ~8 Hz |

| H2 (=CH-) | 6.0 - 6.2 | Doublet of Doublets (dd) | ~11, 8 Hz |

| H3 (=CH-) | 6.7 - 6.9 | Doublet of Triplets (dt) | ~11, 7 Hz |

| H4 (-CH₂-) | 2.2 - 2.4 | Multiplet | - |

| H5, H6 (-CH₂CH₂-) | 1.3 - 1.6 | Multiplet | - |

| H7 (-CH₃) | 0.9 - 1.0 | Triplet (t) | ~7 Hz |

¹³C NMR (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | 193.5 |

| C2 (=CH) | 131.0 |

| C3 (=CH) | 158.0 |

| C4 (CH₂) | 32.5 |

| C5 (CH₂) | 29.0 |

| C6 (CH₂) | 22.0 |

| C7 (CH₃) | 13.8 |

Experimental Protocol: NMR Sample Preparation and Analysis

A high-quality spectrum requires meticulous sample preparation.[14]

-

Sample Weighing: Accurately weigh 10-25 mg of (Z)-2-Heptenal for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[15][16]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[15][16]

-

Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[15]

-

Analysis: Place the labeled NMR tube into the spectrometer's autosampler or manually insert it into the magnet. Acquire the spectrum using standard instrument parameters for ¹H and ¹³C analysis.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal, followed by phasing and baseline correction to obtain the final spectrum.

Caption: Workflow for NMR sample preparation and spectral analysis.

Conclusion

The identification of (Z)-2-Heptenal is reliably achieved through a multi-technique spectroscopic approach. GC-MS confirms the molecular weight and provides a characteristic fragmentation pattern. FTIR spectroscopy validates the presence of the key α,β-unsaturated aldehyde functional group. Finally, ¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation, with the proton coupling constants serving as definitive proof of the (Z)-stereochemistry. The integration of these techniques, guided by the robust protocols outlined herein, ensures a high degree of confidence and scientific integrity in the analytical result.

References

- University of California, Riverside.

- Iowa State University.

- Chemical Instrumentation Facility.

- ESS Laboratory. Volatile Organic Compounds - by GC/MS Capillary Column Technique.

- Springer Nature Experiments. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.

- National Institute of Standards and Technology. 2-Heptenal, (Z)-. NIST Chemistry WebBook.

- National Institute of Standards and Technology. This compound, (Z)

- National Institute of Standards and Technology. This compound, (Z)

- University College London.

- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. (2024-02-29).

- National Institute of Standards and Technology. This compound, (Z)- Normal alkane RI, polar column. NIST Chemistry WebBook.

- National Institute of Standards and Technology. This compound, (Z)

- Thermo Fisher Scientific. Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.

- National Center for Biotechnology Information. This compound. PubChem Compound Summary.

- Medistri SA. Volatile Organic Compounds (VOCs) Analysis by GC/MS. (2022-03-21).

- National Center for Biotechnology Information. This compound, (Z)-. PubChem Compound Summary for CID 5362616.

- Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022-09-05).

- University of Calgary. IR Spectroscopy Tutorial: Aldehydes.

- Berkeley Learning Hub. Aldehyde IR Spectroscopy. (2024-09-24).

- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024-09-30).

Sources

- 1. This compound, (Z)- [webbook.nist.gov]

- 2. This compound, (Z)- | C7H12O | CID 5362616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (Z)- [webbook.nist.gov]

- 4. This compound, (Z)- [webbook.nist.gov]

- 5. This compound, (Z)- [webbook.nist.gov]

- 6. This compound, (Z)- [webbook.nist.gov]

- 7. dem.ri.gov [dem.ri.gov]

- 8. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. cif.iastate.edu [cif.iastate.edu]

A Technical Guide to the Role of 2-Heptenal in Fungal Signaling

Abstract

Volatile organic compounds (VOCs) represent a sophisticated chemical language used by fungi to interact with their environment, regulate internal processes, and communicate with other organisms. Among these, the C7 aldehyde (E)-2-heptenal has emerged as a significant signaling molecule with pleiotropic effects on fungal physiology. This technical guide provides an in-depth analysis of the biological roles of 2-heptenal, synthesizing current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its impact on fungal growth and morphology, its function in intra- and interspecific communication, the putative signaling pathways it triggers, and detailed methodologies for its study. This guide aims to elucidate the multifaceted nature of this compound as a fungal signaling molecule and to highlight its potential as a target for novel antifungal strategies and biotechnological applications.

Introduction: The Volatile Language of Fungi

Fungi continuously release a complex blend of VOCs into their environment, a phenomenon that contributes to the characteristic musty odor of molds.[1] Far from being mere metabolic byproducts, these molecules are crucial components of a chemical communication system that governs fungal life.[1][2] This "volatilome" mediates critical processes, including morphogenesis, sporulation, and the production of secondary metabolites.[3][4] Furthermore, fungal VOCs are instrumental in shaping ecological interactions with bacteria, plants, insects, and other fungi.[2][5]

This compound, a medium-chain fatty aldehyde, is a prominent component of this chemical lexicon.[6] This α,β-unsaturated aldehyde is recognized for its potent biological activity, capable of eliciting significant physiological responses in a variety of fungal species at low concentrations.[7] Its role extends from a powerful antifungal agent that disrupts membrane integrity to a subtle signaling molecule that modulates development, making it a subject of intense scientific interest.[7] Understanding the nuances of this compound signaling is not only fundamental to fungal biology but also holds promise for developing novel fungicides for agriculture, food preservation, and clinical applications.[7][8]

Core Signaling Functions of this compound

The influence of this compound on fungal biology is concentration-dependent and multifaceted, encompassing direct antifungal activity and more subtle roles in cell signaling and developmental regulation.

Antifungal Activity and Morphological Disruption

At higher concentrations, (E)-2-heptenal exhibits potent antifungal activity against a range of fungi, including the opportunistic pathogen Aspergillus flavus.[7] Its primary mechanism of action involves the disruption of plasma membrane integrity, leading to the leakage of intracellular electrolytes and ultimately cell death.[7] This membrane-damaging effect is a common feature of certain aldehydes, which can interact with and compromise the lipid bilayer.[9]

Microscopic analysis reveals that exposure to this compound causes severe morphological changes to fungal structures. In A. flavus, it leads to distorted and shrunken mycelia, indicating profound structural damage.[7] Similarly, the compound can inhibit spore germination, a critical step in the fungal life cycle, by altering the surface morphology of spores.[10][11] This broad-spectrum inhibitory action underscores its potential as a natural fumigant or preservative to prevent fungal spoilage in postharvest grains.[7]

Intraspecific Signaling: Quorum Sensing and Morphogenesis

While less studied than in bacteria, quorum sensing (QS)—a mechanism of cell-density-dependent communication—is now recognized in fungi.[4][12] Fungi release signaling molecules (quorum-sensing molecules, or QSMs) to coordinate collective behaviors like biofilm formation and morphological transitions.[3][13] Molecules like farnesol and tyrosol in Candida albicans are well-documented examples.[13][14]

While this compound has not been formally classified as a classical QSM, its ability to inhibit spore germination and mycelial growth at specific concentrations suggests a role in regulating population density.[7] By acting as a self-inhibitor, this compound could prevent germination in overly dense spore populations, ensuring that resources are not depleted before successful colonization can occur. This density-dependent self-regulation is a hallmark of quorum sensing. Fungal morphogenesis, the transition between yeast-like and hyphal growth forms, is tightly regulated by environmental cues, and volatile signals can play a significant part in this process.[15]

Interspecific Signaling: A Tool for Competition and Interaction

Fungi exist in complex communities where they constantly compete for resources.[16] VOCs like this compound serve as powerful weapons in this competition.[2] By releasing this compound into the environment, a fungus can inhibit the growth of competing fungal species, a phenomenon known as allelopathy.[2] This chemical warfare helps secure territory and nutrients. The production of inhibitory VOCs is often upregulated during direct interactions between competing fungal species, highlighting their adaptive role in microbial warfare.[17]

Beyond fungal-fungal interactions, this compound can mediate relationships with other organisms. It can act as a defense compound against fungivores (organisms that eat fungi) or influence the behavior of insects. Furthermore, in plant-fungus interactions, whether pathogenic or symbiotic, VOCs are critical for communication. This compound emitted by a fungus could potentially modulate plant defense responses or influence root colonization.

Mechanism of Action: Perception and Signal Transduction

The precise molecular mechanisms by which fungal cells perceive this compound and transduce this signal to elicit a physiological response are an active area of research. The current understanding points towards a multi-pronged mechanism involving membrane disruption, metabolic interference, and the induction of oxidative stress.

Upon exposure, the lipophilic nature of this compound allows it to readily interact with and permeate the fungal cell membrane.[7] At fungicidal concentrations, this leads to a loss of membrane integrity.[7] At sub-lethal, signaling concentrations, the interaction is likely more subtle, perhaps altering membrane fluidity and affecting the function of embedded sensor proteins.

Metabolomic studies on Aspergillus flavus treated with (E)-2-heptenal have revealed significant disturbances in core metabolic pathways.[7] Key affected areas include carbohydrate metabolism and energy production, with a notable reduction in ATP levels and cytochrome c oxidase activity.[7] This suggests that this compound compromises mitochondrial function, a mechanism also observed with the related compound (E)-2-hexenal.[8][11] Furthermore, this compound treatment induces oxidative stress, evidenced by the accumulation of superoxide anions and hydrogen peroxide.[7] This triggers a corresponding upregulation in the activity of antioxidant enzymes like superoxide dismutase and catalase as a cellular defense response.[7]

The diagram below conceptualizes the proposed signaling cascade initiated by this compound.

Caption: Proposed mechanism of this compound action in a fungal cell.

Methodologies for Studying this compound Signaling

Investigating the role of VOCs like this compound requires a combination of analytical chemistry, bioassays, and molecular biology techniques.

Detection and Quantification

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for analyzing fungal VOCs.[1][18][19] It allows for the identification and quantification of volatile compounds produced by a fungal culture.

-

Rationale: SPME is a solvent-free extraction technique that concentrates VOCs from the headspace above the fungal culture onto a coated fiber. GC-MS then separates the complex mixture of compounds and identifies them based on their mass spectra and retention times.[20]

-

Methodology:

-

Culture Preparation: Grow the fungal isolate on a suitable solid or liquid medium in a sealed vial (e.g., 20 mL headspace vial).[19] Include uninoculated media vials as controls. Incubate under desired conditions (temperature, light) for a specified period.

-

SPME Fiber Exposure: Pierce the vial's septum with the SPME device. Expose the fiber (e.g., a Divinylbenzene/Carboxen/PDMS fiber is effective for a broad range of volatiles) to the headspace for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).[21]

-

GC-MS Analysis: Immediately desorb the fiber in the hot injection port of the GC-MS (e.g., 250°C).

-

Chromatography: Use a suitable capillary column (e.g., HP-5MS) to separate the compounds. A typical temperature program might be: hold at 40°C for 2 min, then ramp to 280°C at 10°C/min.[22]

-

Mass Spectrometry: Operate the MS in electron ionization (EI) mode (typically 70 eV).[23]

-

Data Analysis: Identify compounds by comparing their mass spectra to libraries (e.g., NIST, Wiley). Quantify by comparing peak areas to those of an internal or external standard.

-

Functional Analysis

Protocol 2: Volatile-Mediated Interaction Bioassay

This assay assesses the effect of VOCs from one fungus on the growth of another without physical contact.[24][25]

-

Rationale: This setup physically separates two organisms while allowing for the exchange of airborne chemical signals, making it possible to isolate the effects of VOCs from other forms of competition.[5][17]

-

Methodology:

-

Plate Setup: Use a partitioned Petri dish or the "double-dish" method. In one compartment (the "emitter"), inoculate the fungus suspected of producing this compound.

-

Target Inoculation: In the other compartment (the "receiver"), place a mycelial plug or spores of the target fungus.

-

Controls: Set up control plates where the emitter compartment is uninoculated or contains a different fungal species.

-

Sealing and Incubation: Seal the plates with Parafilm to create a closed environment. Incubate under standard conditions.

-

Data Collection: Measure the radial growth (colony diameter) of the receiver fungus daily. Observe any morphological changes (e.g., sporulation density, pigmentation).

-

Analysis: Compare the growth and morphology of the receiver fungus in the treatment plates to the control plates. A significant reduction in growth indicates the production of inhibitory VOCs.

-

The general workflow for investigating a fungal VOC is depicted below.

Caption: Experimental workflow for studying fungal VOCs like this compound.

Implications and Future Directions

The study of this compound in fungal signaling opens several avenues for innovation in drug development and biotechnology.

-

Drug Development: The ability of this compound to disrupt fungal membranes and key metabolic processes makes its biosynthetic pathway and its cellular targets attractive for the development of new antifungal drugs.[7] Targeting these pathways could yield fungicides with novel modes of action, which is crucial in the face of growing resistance to existing treatments.

-

Agriculture and Food Security: As a potent, naturally derived antifungal agent, this compound has significant potential as a bio-fumigant to protect crops and stored grains from spoilage, reducing economic losses and mycotoxin contamination.[7]

-

Biotechnology: Understanding how fungi regulate their metabolism and development in response to VOCs could be harnessed to optimize biotechnological processes. For instance, specific VOCs might be used to trigger the production of valuable secondary metabolites or industrial enzymes in fungal fermentation cultures.

Future research should focus on identifying the specific receptors and downstream signaling components that mediate the fungal response to this compound. Advanced techniques like transcriptomics (RNA-Seq) and proteomics can provide a global view of the changes in gene and protein expression induced by this volatile, offering deeper mechanistic insights.[9] Elucidating these pathways will be paramount to fully exploiting the potential of this compound and the broader world of fungal chemical communication.

References

-